Crystal violet lactone

Photophysics Fluorescence spectroscopy Leuco dye excited states

Pressure-sensitive carbonless paper demands instant color development upon microcapsule rupture. Crystal Violet Lactone (CVL) is the solution: • Sub-second bluish-violet color (λmax 603 nm) unmatched by fluoran dyes • Superior heat-decolorizing performance irreplaceable in erasable imaging • ≥97% purity (HPLC), mp 180-183°C, toluene-soluble Essential for carbonless copy paper, thermal recording, and reversible thermochromic composites.

Molecular Formula C26H29N3O2
Molecular Weight 415.5 g/mol
CAS No. 1552-42-7
Cat. No. B075003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrystal violet lactone
CAS1552-42-7
Synonyms6-(dimethylamino)-3,3-bis(4-(dimethylamino)phenyl)-1(3H)-isobenzofuranone
crystal violet lactone
Molecular FormulaC26H29N3O2
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N(C)C)C(=O)O2)C4=CC=C(C=C4)N(C)C
InChIInChI=1S/C26H29N3O2/c1-27(2)20-11-7-18(8-12-20)26(19-9-13-21(14-10-19)28(3)4)24-16-15-22(29(5)6)17-23(24)25(30)31-26/h7-17H,1-6H3
InChIKeyIPAJDLMMTVZVPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72.5° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Crystal Violet Lactone Procurement Guide


Crystal Violet Lactone (CVL; CAS 1552-42-7) is a triarylmethane leuco dye belonging to the phthalide class, chemically designated as 3,3-bis(4-dimethylaminophenyl)-6-dimethylaminophthalide . In its pure, closed-lactone form, CVL appears as a white to light-yellow crystalline powder (melting point 180–183 °C; water solubility <0.1 g/100 mL at 22.5 °C) and is soluble in non-polar or slightly polar organic solvents such as toluene . Upon contact with an acidic developer (e.g., bisphenol A, phenolic resin, or acid-treated clay), the lactone ring opens to generate a resonance-stabilized carbocation that produces an intense bluish-violet color (λmax ≈ 603 nm) [1]. This reversible, stimuli-responsive color-switching mechanism underpins CVL's widespread use as the primary color former in carbonless copy paper, thermal recording paper, and reversible thermochromic coatings [2].

Crystal Violet Lactone Substitution Risks


Although the leuco dye family includes multiple phthalide, fluoran, and phenothiazine color formers that share a superficially similar lactone ring-opening mechanism, their performance diverges sharply in application-critical parameters: color development kinetics, light fastness, heat-decolorizing behavior, color hue, and compatibility with specific developer systems [1]. CVL offers uniquely rapid color development and a distinctive bluish-violet hue (λmax 603 nm) that cannot be matched by fluoran dyes, which produce different spectral profiles [2]. Conversely, CVL's poor intrinsic light fastness necessitates co-formulation with slower-developing, light-stable complementary dyes such as Benzoyl Leuco Methylene Blue (BLMB) in carbonless copy systems—a well-established dual-dye strategy that cannot be replicated by substituting CVL with a fluoran alone [3]. Patent evidence further demonstrates that fluoran leuco dyes, while superior in light fastness, fail to match CVL's heat-decolorizing performance in erasable imaging materials, making CVL irreplaceable in applications requiring efficient thermal erasure [4]. Substituting CVL without empirical verification of the specific formulation therefore risks compromised image stability, altered erasure behavior, or unacceptable color shift.

Crystal Violet Lactone Comparative Evidence


Dual Fluorescence: CVL vs. MGL

Crystal Violet Lactone exhibits dual fluorescence from two distinct polar excited states in aprotic solvents, whereas Malachite Green Lactone (MGL)—a structural analog lacking one dimethylaniline moiety—displays only single fluorescence [1]. In CVL, band A originates from the 6-dimethylaminophthalide (6-DMAPd) subunit (dipole moment μe ≅ 10.7 D), while band B arises after electron transfer from a dimethylaniline group to 6-DMAPd (μe ≅ 25.2 D) [1]. MGL's single CT emission band has an electronic structure similar to the band-A state of CVL, but MGL lacks the second emissive state [1]. This photophysical distinction provides a built-in spectroscopic probe for monitoring local polarity and formulation integrity in CVL-based systems. More recent measurements in acetonitrile yielded revised dipole moments of μe(LE) = 17 D and μe(ICT) = 33 D for CVL [2].

Photophysics Fluorescence spectroscopy Leuco dye excited states

CVL Heat Decolorizing vs. Fluoran Dyes

In a direct comparative study described in US Patent 7,276,465 B2, CVL was benchmarked against 2-anilino-6-(N-ethyl-N-isopentylamino)-3-methylfluorane (S-205) and 2-anilino-6-(N-ethyl-N-isobutylamino)-3-methylfluorane (PSD-184) for heat decolorizing performance in toner formulations [1]. Five toners with CVL:fluoran weight ratios of 100:0, 97.5:2.5, 92.5:7.5, 87.5:12.5, and 0:100 were prepared, and six toners with PSD-184 at ratios of 100:0, 94:6, 88:12, 82:18, 75:25, and 0:100 were also tested [1]. The patent explicitly states: 'Among leuco dyes, CVL particularly shows an excellent heat decolorizing performance as compared with other leuco dyes. ... Other leuco dyes may be excellent in light fastness, but do not show excellent heat decolorizing performance as compared with CVL' [1]. While fluoran dyes enhance light fastness in CVL-fluoran blends, increasing fluoran content proportionally degrades heat decolorizing performance relative to pure CVL [1].

Erasable printing Heat decolorization Thermal imaging materials

Color Development Kinetics: CVL vs. BLMB

In pressure-sensitive carbonless copy paper, the classical two-dye system relies on CVL and Benzoyl Leuco Methylene Blue (BLMB; CAS 1249-97-4) in a complementary kinetic pairing [1]. US Patent 4,072,690 explicitly states: 'The Crystal Violet Lactone is responsible for providing the initial image which, however, is very unstable to light and moisture. This defect is overcome by the use of Benzoyl Leuco Methylene Blue which develops slowly by initiation with light, providing a greenish-blue image to replace that of the fading Crystal Violet Lactone and which is extremely light stable' [1]. BLMB's color development is photolytically initiated and proceeds via free-radical oxidation, whereas CVL develops instantaneously upon contact with an acidic acceptor (clay or phenolic resin) [2]. The rate constant for BLMB conversion to Methylene Blue on clay minerals at 39 °C is 1.54 × 10⁻⁶ s⁻¹—orders of magnitude slower than the sub-second color development of CVL on acid-treated montmorillonite [3]. A typical CVL:BLMB weight ratio in commercial CB coatings is 3:1 [4].

Carbonless copy paper Color development speed Dual-dye formulation

Color Hue: CVL vs. Fluoran Dyes & MGL

CVL in its ring-opened colored form exhibits a characteristic absorption maximum at λmax = 603 nm, producing a bluish-violet hue, with reflectance spectroscopy of CVL-BPA-tetradecanol thermochromic composites confirming local reflectance maxima at 560 and 600 nm for the lactone ring-opened form [1]. In contrast, the fluoran dye class produces absorption at multiple wavelengths depending on substitution; for example, a fluoran dye measured side-by-side with CVL-Hg²⁺ complex showed absorption bands at 447 nm and 586 nm, yielding a greenish-black color when combined [1]. Malachite Green Lactone (MGL) produces a green hue (consistent with the Malachite Green chromophore). This spectral differentiation is critical because CVL's 603 nm absorption falls in a region poorly covered by common fluoran dyes, and the bluish-violet output is preferred for carbonless copy and certain security printing applications where blue/violet images are the industry standard. Additionally, the colorless leuco form of CVL has a UV absorption at λmax 354 nm with extinction coefficient ≥50,000 at 269–275 nm (c = 0.01 g/L in methanol) .

Colorimetry Absorption spectroscopy Leuco dye color gamut

Thermochromic Reversibility: CVL and Phenolphthalein Developer

For reversible thermochromic composites using CVL as the color former and Phenolphthalein (PPht) as the developer dissolved in 1-tetradecanol, systematic optical and structural analysis determined that the optimal CVL:PPht molar ratio for ensuring full reversibility is 1:2.5 [1]. At sub-optimal developer ratios, incomplete ring-opening or irreversible color trapping occurs, compromising the reversible switching performance. This stoichiometric requirement is developer-specific: when CVL is paired with bisphenol A (BPA), the optimal molar ratio differs, and the weak interaction between CVL and BPA is insufficient to fully open the lactone ring [2]. The thermochromic switching temperature is independently tunable by solvent selection; for CVL-BPA-tetradecanol systems, the dynamic color change at the decoloration limit is directly tied to the solid–liquid phase transition of the co-solvent [3]. Across 28 CVL-BPA-tetradecanol compositions, the cumulative color difference ΔEC in CIELAB space was identified as the optimal parameter for comparing thermochromic performance [4].

Reversible thermochromism Molar ratio optimization Color developer stoichiometry

Crystal Violet Lactone Applications


Carbonless Copy Paper: CVL/BLMB Dual-Dye System

In pressure-sensitive carbonless copy paper, CVL is selected as the primary color former for its instantaneous, sub-second color development upon capsule rupture and contact with the acidic clay or phenolic resin acceptor layer [1]. Because CVL's developed image is unstable to light and moisture, it is co-formulated with Benzoyl Leuco Methylene Blue (BLMB) at a typical weight ratio of 3:1 (CVL:BLMB)—BLMB develops slowly via photolytic initiation to produce a light-stable greenish-blue image that replaces the fading CVL image over time [2]. Procurement specifications for this application must include both CVL and BLMB and should verify CVL purity (≥97% by HPLC), toluene solubility, and melting point (180–183 °C) to ensure consistent encapsulation performance .

Erasable Thermal Printing: CVL as Primary Color Former

For erasable image forming materials (rewritable paper and toner systems), CVL is the preferred leuco dye because of its uniquely superior heat decolorizing performance relative to fluoran dyes [1]. Patent data demonstrate that replacing CVL with fluoran S-205 or PSD-184, even partially (as little as 2.5–6 wt%), reduces thermal erasure efficiency [1]. When light fastness improvement is also required, CVL can be blended with a fluoran compound at a ratio that balances both properties—but the fluoran content should be minimized to preserve heat decolorizing capability [1]. Formulation specification should explicitly name CVL as the primary color former and define the acceptable fluoran co-former concentration range based on quantitative heat-decolorizing testing.

Reversible Thermochromic Coatings: CVL-Developer Systems

CVL serves as the electron-donating color former in three-component reversible thermochromic composites comprising a developer (e.g., BPA or PPht) and a long-chain alcohol co-solvent (e.g., 1-tetradecanol) [1]. The thermochromic switching temperature is governed by the melting point of the co-solvent, and the color contrast is directly related to the ratio of lactone ring-opened to ring-closed carbonyl IR intensity [2]. For CVL-PPht systems, the optimal molar ratio for full reversibility is 1:2.5 (CVL:PPht), whereas CVL-BPA systems exhibit incomplete ring opening due to weak intermolecular interaction . Procurement for thermochromic applications should specify the developer type, solvent identity, and target switching temperature, and use cumulative color difference ΔEC in CIELAB space as the QC metric for batch-to-batch consistency [3].

Fluorescence QC and Polarity Sensing via CVL Dual Emission

CVL's unique dual-fluorescence signature—emission from both a locally excited state (μe ≈ 17 D) and an intramolecular charge-transfer state (μe ≈ 33 D) in medium-to-high polarity aprotic solvents—makes it a valuable built-in probe for monitoring local environment polarity and formulation integrity in thermochromic coatings and encapsulated dye systems [1]. Unlike Malachite Green Lactone, which emits only single fluorescence, CVL's dual-band emission provides ratiometric sensing capability [1]. The forward (LE → ICT) and backward (ICT → LE) rate constants (ka = 106 × 10⁹ s⁻¹, kd = 3.0 × 10⁹ s⁻¹ at 25 °C in MeCN) and the activation energies (Ea = 3.9 kJ/mol forward, Ed = 23.6 kJ/mol backward) have been precisely determined, enabling quantitative modeling of the excited-state dynamics [2]. This application is relevant for QC laboratories requiring non-destructive spectroscopic verification of CVL encapsulation integrity and microcapsule core polarity.

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